![molecular formula C7H8N2O2 B1318798 3,6-Dimethylpyrazine-2-carboxylic acid CAS No. 2435-46-3](/img/structure/B1318798.png)
3,6-Dimethylpyrazine-2-carboxylic acid
Overview
Description
3,6-Dimethylpyrazine-2-carboxylic acid is a chemical compound with a fatty acid and an aromatic ring . It is a derivative of 2,3,5,6,-tetramethyl pyrazine .
Synthesis Analysis
The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate results in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .Molecular Structure Analysis
The molecular structure of 3,6-Dimethylpyrazine-2-carboxylic acid consists of a unique infinite three-dimensional structure . The molecular weight is 152.15 .Chemical Reactions Analysis
The major chemical reactions involving 3,6-Dimethylpyrazine-2-carboxylic acid are not well-documented in the literature .Scientific Research Applications
Metabolite Identification in Coffee Consumption
A study by Liang et al. (2022) identified 3,6-dimethylpyrazine-2-carboxylic acid as a key metabolite in human urine after coffee consumption. This metabolite was one of the dominant substances found, suggesting its significance in the metabolic processing of coffee flavors in the human body (Liang et al., 2022).
Synthesis and Structural Analysis
Research by Rambaran et al. (2009) focused on synthesizing 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, providing insights into its molecular structure and unique supramolecular interactions. This study contributes to understanding the chemical properties and potential applications of pyrazine derivatives (Rambaran et al., 2009).
Applications in Anticancer Research
In a study by Abdellatif et al. (2014), derivatives of pyrazolo[3,4-d]pyrimidin-4-one, including 3,6-dimethyl variants, were synthesized and tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research highlights the potential of 3,6-dimethylpyrazine derivatives in developing new anticancer treatments (Abdellatif et al., 2014).
Formation in Cooked Foods
Research by Cerny and Grosch (1994) explored the precursors and formation of various ethyldimethylpyrazine isomers, including 2-ethyl-3,6-dimethylpyrazine, in roasted beef. This study contributes to our understanding of flavor formation in cooked foods and the role of pyrazine derivatives (Cerny & Grosch, 1994).
Safety and Hazards
The safety information for 3,6-Dimethylpyrazine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash hands thoroughly after handling .
Relevant Papers The relevant papers for 3,6-Dimethylpyrazine-2-carboxylic acid include studies on the metabolites of the key flavor compound 2,3,5-trimethylpyrazine in human urine , industrial biocatalysis today and tomorrow , and safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient .
Mechanism of Action
Mode of Action
It is known that pyrazines, the class of compounds to which this molecule belongs, can interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Pyrazines are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
It is known that pyrazines are metabolized in humans and animals, with the pyrazine ring typically remaining intact .
Result of Action
It has been found in the urine of coffee drinkers, suggesting it may have some physiological effects .
Action Environment
The action of 3,6-Dimethylpyrazine-2-carboxylic acid can be influenced by various environmental factors, such as temperature and pH . .
properties
IUPAC Name |
3,6-dimethylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-8-5(2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKOBNUFBYAVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590845 | |
Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrazine-2-carboxylic acid | |
CAS RN |
2435-46-3 | |
Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major metabolites of 2,3,5-trimethylpyrazine found in human urine after coffee consumption?
A1: Research has identified several metabolites of 2,3,5-trimethylpyrazine in human urine after coffee consumption. The most abundant metabolites are 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid []. These carboxylic acid metabolites were found in significantly higher concentrations than other potential metabolites, such as pyrazinemethanols, glucuronides, and sulfates [].
Q2: How were these metabolites identified and quantified in the study?
A2: The study utilized a targeted, quantitative approach. Researchers first synthesized putative phase 1 and phase 2 metabolites of 2,3,5-trimethylpyrazine. These synthesized compounds were then characterized using nuclear magnetic resonance and mass spectroscopy, establishing reference standards for analysis. Urine samples from coffee drinkers were analyzed using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) []. This technique allowed for precise identification and quantification of the target metabolites in the urine samples.
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